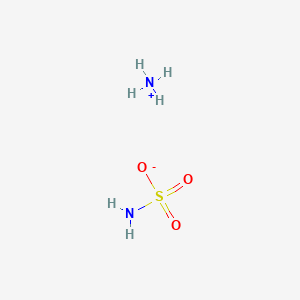

Amine sulfamate

Cat. No. B7798075

Key on ui cas rn:

13765-36-1

M. Wt: 114.13 g/mol

InChI Key: GEHMBYLTCISYNY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04233173

Procedure details

Using the procedure of P. Baumgarten, Ber., 6913, 2929-2937 (1936), diammonium imidodisulfate was prepared by adding 114 grams (1.0 mol) of ammonium sulfamate to 97 grams (1.0 mole) of sulfamic acid in a one liter beaker. The mixture was heated on a hot plate with constant mixing. At about 130° C. a stirrable slurry was obtained, and at about 155° C. an exothermic reaction began, forming a solid. When the solid cooled, it was dissolved in about 375 grams of 45 percent potassium hydroxide. Water was added to bring the total volume to 800 milliliters. The resulting solution was filtered and then heated under vacuum to expel ammonia. The solution was cooled and concentrated hydrochloric acid was carefully added to adjust the mixture to pH 7.5. The resulting precipitate was filtered yielding about 150 grams of dipotassium imidodisulfate.

Name

ammonium sulfamate

Quantity

114 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([O-:3])[NH2:2].[NH4+:6].[S:7](=[O:11])(=[O:10])([OH:9])[NH2:8].O.[OH-].[K+:14]>>[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[NH4+:8].[NH4+:6].[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[K+:14].[K+:14] |f:0.1,4.5,6.7.8,9.10.11|

|

Inputs

Step One

|

Name

|

ammonium sulfamate

|

|

Quantity

|

114 g

|

|

Type

|

reactant

|

|

Smiles

|

S(N)([O-])(=O)=O.[NH4+]

|

|

Name

|

|

|

Quantity

|

97 g

|

|

Type

|

reactant

|

|

Smiles

|

S(N)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

375 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated on a hot plate with constant mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At about 130° C. a stirrable slurry was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 155° C. an exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming a solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When the solid cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

concentrated hydrochloric acid was carefully added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])NS(=O)(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])NS(=O)(=O)[O-].[K+].[K+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 150 g | |

| YIELD: CALCULATEDPERCENTYIELD | 118.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04233173

Procedure details

Using the procedure of P. Baumgarten, Ber., 6913, 2929-2937 (1936), diammonium imidodisulfate was prepared by adding 114 grams (1.0 mol) of ammonium sulfamate to 97 grams (1.0 mole) of sulfamic acid in a one liter beaker. The mixture was heated on a hot plate with constant mixing. At about 130° C. a stirrable slurry was obtained, and at about 155° C. an exothermic reaction began, forming a solid. When the solid cooled, it was dissolved in about 375 grams of 45 percent potassium hydroxide. Water was added to bring the total volume to 800 milliliters. The resulting solution was filtered and then heated under vacuum to expel ammonia. The solution was cooled and concentrated hydrochloric acid was carefully added to adjust the mixture to pH 7.5. The resulting precipitate was filtered yielding about 150 grams of dipotassium imidodisulfate.

Name

ammonium sulfamate

Quantity

114 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([O-:3])[NH2:2].[NH4+:6].[S:7](=[O:11])(=[O:10])([OH:9])[NH2:8].O.[OH-].[K+:14]>>[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[NH4+:8].[NH4+:6].[S:1]([NH:2][S:7]([O-:11])(=[O:10])=[O:9])([O-:3])(=[O:5])=[O:4].[K+:14].[K+:14] |f:0.1,4.5,6.7.8,9.10.11|

|

Inputs

Step One

|

Name

|

ammonium sulfamate

|

|

Quantity

|

114 g

|

|

Type

|

reactant

|

|

Smiles

|

S(N)([O-])(=O)=O.[NH4+]

|

|

Name

|

|

|

Quantity

|

97 g

|

|

Type

|

reactant

|

|

Smiles

|

S(N)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

375 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated on a hot plate with constant mixing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At about 130° C. a stirrable slurry was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at about 155° C. an exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming a solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When the solid cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solution was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

concentrated hydrochloric acid was carefully added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate was filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])NS(=O)(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])NS(=O)(=O)[O-].[K+].[K+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 150 g | |

| YIELD: CALCULATEDPERCENTYIELD | 118.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |